7-Bromo-3-iodo-1-(phenylsulfonyl)-1H-indole
Description
Properties
IUPAC Name |
1-(benzenesulfonyl)-7-bromo-3-iodoindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrINO2S/c15-12-8-4-7-11-13(16)9-17(14(11)12)20(18,19)10-5-2-1-3-6-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQECTGRWPCFLOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C(=CC=C3)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrINO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 1-(Phenylsulfonyl)-1H-indole
- Starting Material : The synthesis begins with 1-(phenylsulfonyl)-1H-indole .
- Bromination Conditions : Bromination is achieved using molecular bromine in the presence of sodium methoxide or N-bromosuccinimide with catalytic benzoyl peroxide for activated indoles.
- Outcome : This step introduces a bromine atom at the desired position on the indole ring.
Iodination of Brominated Intermediate
- Directed Ortho Metallation : Iodination is facilitated by directed ortho metallation using isopropyl magnesium chloride in the presence of diisopropylamine.
- Iodine Introduction : The metallated intermediate is then reacted with iodine to introduce the iodine substituent at the appropriate position.
Industrial Production Methods
In industrial settings, large-scale batch reactors are used with carefully controlled reaction conditions to ensure high yield and purity. Automated systems monitor and adjust reaction parameters for consistency and efficiency.
Research Findings and Challenges
Synthesis Challenges
- Halogenation Selectivity : Achieving selective halogenation at specific positions on the indole ring can be challenging. The use of molecular bromine often results in non-selective bromination, forming dibrominated products.
- Reaction Conditions : The synthesis requires precise control over reaction conditions, including the use of strong acids or bases and catalysts to facilitate halogenation.
Biological Activity and Applications
- Medicinal Chemistry : This compound has garnered attention for its diverse biological activities, particularly in medicinal chemistry. It interacts with various molecular targets, influencing biochemical pathways.
- Future Directions : Further studies are necessary to elucidate its specific molecular interactions and pathways involved, which could lead to potential therapeutic applications.
Data and Tables
Compound Details
| Property | Value |
|---|---|
| CAS No. | 1774896-49-9 |
| Molecular Formula | C14H9BrINO2S |
| Molecular Weight | 462.1 g/mol |
| IUPAC Name | 1-(benzenesulfonyl)-7-bromo-3-iodoindole |
Synthesis Steps
| Step | Reaction | Conditions |
|---|---|---|
| 1 | Bromination | Molecular bromine, sodium methoxide or N-bromosuccinimide |
| 2 | Iodination | Directed ortho metallation with isopropyl magnesium chloride |
Chemical Reactions Analysis
Substitution Reactions
The bromine (C7) and iodine (C3) atoms undergo nucleophilic and electrophilic substitutions under controlled conditions:
Halogen Exchange
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Iodine displacement : Reacts with NaCN or KSCN in DMF at 80°C to yield 3-cyano- or 3-thiocyanato derivatives .
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Bromine displacement : Treatment with NaN₃ in ethanol/water produces 7-azido derivatives, useful in click chemistry .
Key reagents and yields :
| Target Position | Reagent | Product | Yield | Conditions |
|---|---|---|---|---|
| C3 | NaCN/DMF | 3-Cyano derivative | 68–72% | 80°C, 12 h |
| C7 | NaN₃ (ethanol/water) | 7-Azido derivative | 85% | Reflux, 6 h |
Cross-Coupling Reactions
The compound participates in transition metal-catalyzed couplings, leveraging both halogens:
Suzuki-Miyaura Coupling
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Bromine utilization : Pd(PPh₃)₄ catalyzes coupling with arylboronic acids at C7, forming biaryl derivatives.
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Iodine utilization : Selective coupling at C3 using Pd(OAc)₂/XPhos systems .
Representative example :
python# Synthesis of 7-(4-Methoxyphenyl)-3-iodo-1-(phenylsulfonyl)-1H-indole Reactants: - 7-Bromo-3-iodo-1-(phenylsulfonyl)-1H-indole (1 eq) - 4-Methoxyphenylboronic acid (1.2 eq) Catalyst: Pd(PPh₃)₄ (5 mol%) Conditions: DMF/H₂O (3:1), 90°C, 24 h Yield: 78%[3]
Ullmann Coupling
-
Forms C–N bonds at C3 using CuI/1,10-phenanthroline, enabling arylamine synthesis.
Oxidation
-
Indole ring oxidation : KMnO₄ in acidic conditions cleaves the pyrrole ring, yielding quinoline derivatives .
-
Sulfonyl group stability : Resists oxidation under mild conditions but degrades with H₂O₂/Fe³⁺ .
Reduction
-
Nitro group introduction : Selective reduction of the iodine substituent using H₂/Pd-C forms 3-amino derivatives .
Radical Sulfonylation (Iodophor/H₂O₂ System)
-
Pathway : Iodophor generates iodine radicals, facilitating C2 sulfonylation via a 2,3-diiodoindoline intermediate .
-
Key steps :
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I₂ addition to indole → 2,3-diiodoindoline
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Sulfonyl radical attack at C2
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HI elimination → Final product
-
Experimental data :
| Starting Material | Reagent | Product | Yield |
|---|---|---|---|
| 3-Iodo-1H-indole | p-Toluenesulfonyl hydrazide | 2-(p-Toluenesulfonyl)-3-iodoindole | 65% |
Comparative Reactivity Table
Scientific Research Applications
Anticancer Activity
Research indicates that indole derivatives, including 7-bromo-3-iodo-1-(phenylsulfonyl)-1H-indole, exhibit promising anticancer properties. A study highlighted the effectiveness of similar compounds as histone deacetylase (HDAC) inhibitors, which are crucial in cancer therapy due to their role in regulating gene expression related to cell growth and differentiation. The lead compound from this study demonstrated significant antiproliferative activities against various human cancer cell lines, suggesting that this compound could potentially be developed into an effective anticancer agent .
Neurological Disorders
The compound's structural features indicate potential utility in treating neurological disorders such as migraine and depression. Patents have documented the efficacy of indole derivatives in managing conditions characterized by deficient serotonergic neurotransmission, such as anxiety and cluster headaches . The pharmacological profiles suggest that this compound may act as a selective serotonin receptor modulator.
Synthesis Methodologies
The synthesis of this compound involves several chemical reactions, typically starting from readily available indole derivatives. The following steps outline a general synthetic pathway:
- Formation of Indole Core : Begin with an appropriate indole precursor.
- Sulfonylation : Introduce the phenylsulfonyl group using phenylsulfonyl chloride in the presence of a base.
- Bromination and Iodination : Sequentially brominate and iodinate the indole ring to introduce the halogen substituents at the 7 and 3 positions respectively.
Case Study 1: Antiproliferative Effects
In a comparative study of various arylsulfonylindoles, compounds structurally related to this compound showed IC50 values in the nanomolar range against multiple cancer cell lines, indicating strong potential as therapeutic agents .
Case Study 2: HDAC Inhibition
A series of experiments demonstrated that certain substituted indoles exhibit potent HDAC inhibitory activity, leading to enhanced apoptosis in cancer cells. The significant inhibition of HDAC isoenzymes suggests a pathway through which this compound could exert its anticancer effects .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 7-Bromo-3-iodo-1-(phenylsulfonyl)-1H-indole involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can enhance the compound’s ability to bind to proteins or enzymes, potentially inhibiting their activity. The bromine and iodine atoms may also play a role in modulating the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Structural Isomers: Positional Effects of Halogens
The position of halogens on the indole ring significantly influences reactivity and applications. Key isomers include:
Key Insight : The target compound’s bromine at C7 and iodine at C3 optimize steric and electronic profiles for cross-coupling reactions, whereas isomers like 4-bromo derivatives may favor reactivity at different positions .
Halogen Variation: Bromine vs. Chlorine and Fluorine
Substituting bromine with other halogens alters physicochemical and biological properties:
Key Insight : Bromine’s moderate electronegativity balances reactivity and stability, making it preferable for pharmaceutical applications over chlorine or fluorine in certain contexts .
Sulfonyl Group Modifications: Phenylsulfonyl vs. Tosyl
The nature of the sulfonyl group impacts electronic and steric properties:
Key Insight : Phenylsulfonyl in the target compound offers a balance of electronic modulation without the steric bulk of tosyl groups, favoring synthetic versatility .
Substituent Diversity: Functional Group Effects
Variations at position 3 dramatically alter reactivity:
Key Insight : Iodo at C3 in the target compound facilitates cross-coupling (e.g., Suzuki-Miyaura), whereas carbonitrile or alkyl groups prioritize electronic effects over reactivity .
Physicochemical Properties and Structural Conformation
NMR Data :
- Target compound’s ¹H NMR likely shows deshielded protons near Br and I, similar to 3-(iodomethyl)-1-(phenylsulfonyl)-1H-indole (δ 7.27–8.33 ppm) .
Biological Activity
7-Bromo-3-iodo-1-(phenylsulfonyl)-1H-indole is a compound that has garnered attention due to its diverse biological activities, particularly within the realm of medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, biochemical properties, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Name : this compound
- Molecular Formula : C14H9BrINO2S
- Molecular Weight : 462.1 g/mol
- CAS Number : 1774896-49-9
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Binding : Indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, influencing various cellular processes such as signaling pathways and gene expression.
- Enzyme Modulation : The compound can act as an inhibitor or activator of specific enzymes, modulating biochemical pathways. For instance, it may alter the phosphorylation status of key signaling proteins, leading to downstream effects on cellular metabolism .
- Gene Expression Regulation : It interacts with transcription factors and other regulatory proteins, influencing the transcriptional activity of target genes.
Biological Activities
This compound exhibits a spectrum of biological activities:
Anticancer Activity
Research indicates that indole derivatives can exhibit significant anticancer properties. In vitro studies have demonstrated that related compounds can inhibit cancer cell proliferation across various cell lines. For example, phenylsulfonyl indoles have shown efficacy against cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
Antimicrobial Properties
The compound is also noted for its antimicrobial activity against various pathogens. Studies have indicated that halogenated indoles possess antibacterial and antifungal properties, suggesting potential applications in treating infections .
Anti-inflammatory Effects
Indole derivatives are known to interact with cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Some studies have reported that related compounds can selectively inhibit COX-1 over COX-2, indicating potential for anti-inflammatory drug development .
Case Studies and Research Findings
Several studies have investigated the biological activity of indole derivatives similar to this compound:
Q & A
Q. What are the optimal synthetic routes for introducing bromo and iodo substituents into the indole core of 7-Bromo-3-iodo-1-(phenylsulfonyl)-1H-indole?
Methodological Answer: The synthesis typically involves sequential halogenation and sulfonylation steps. For bromination, electrophilic substitution using N-bromosuccinimide (NBS) in DMF at 0–25°C is common. Iodination at the 3-position can be achieved via directed metalation using LDA (lithium diisopropylamide) followed by quenching with iodine . The phenylsulfonyl group is introduced via nucleophilic substitution using phenylsulfonyl chloride in the presence of a base like NaH. Key considerations:
- Solvent Optimization : PEG-400:DMF mixtures enhance reaction homogeneity and yield for halogenation steps .
- Catalysts : CuI (5–10 mol%) accelerates azide-alkyne cycloadditions if triazole intermediates are involved .
- Purification : Flash column chromatography (70:30 EtOAc:hexane) effectively isolates the product .
Q. How can NMR spectroscopy resolve structural ambiguities in this compound?
Methodological Answer: 1H and 13C NMR are critical for confirming substitution patterns. For example:
- 1H NMR : The C3-iodo group deshields adjacent protons, causing downfield shifts (δ 7.2–7.4 ppm) .
- 13C NMR : Heavy atoms (Br, I) induce characteristic splitting in nearby carbons (e.g., J = 4.2 Hz for C-I coupling) .
- 2D Techniques : HSQC and HMBC correlations differentiate between bromo and iodo substituents by mapping through-space and through-bond interactions .
Q. What safety precautions are required when handling halogenated indole derivatives?
Methodological Answer:
- Toxicity : Bromo/iodo indoles exhibit acute oral toxicity (e.g., LD50 ~350 mg/kg in rats). Use fume hoods and PPE .
- Waste Disposal : Halogenated byproducts require neutralization with 10% Na2S2O3 before disposal in approved waste streams .
- Storage : Store at –20°C in amber vials to prevent photodegradation .
Advanced Research Questions
Q. How can regioselectivity challenges in C3-iodination be addressed during synthesis?
Methodological Answer: Regioselective iodination at C3 is achieved via:
- Directed Ortho-Metalation : Use a directing group (e.g., sulfonyl) to position iodine .
- Computational Guidance : DFT calculations (B3LYP/6-31G*) predict favorable transition states for iodination at C3 vs. C2 .
- Experimental Validation : Competitive reactions with isotopic labeling (e.g., 127I vs. 125I) confirm selectivity .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., conflicting NMR shifts)?
Methodological Answer:
- Multi-Technique Cross-Validation : Combine HRMS (mass accuracy <5 ppm) with 2D NMR to confirm molecular connectivity .
- Crystallographic Validation : Single-crystal X-ray diffraction (SHELXL-2018) provides unambiguous structural assignments .
- Dynamic Effects : Variable-temperature NMR (VT-NMR) identifies conformational averaging that may obscure signals .
Q. What crystallographic strategies are effective for structural elucidation of halogenated indoles?
Methodological Answer:
- Data Collection : High-resolution synchrotron radiation (λ = 0.7–1.0 Å) mitigates absorption errors from heavy atoms (Br, I) .
- Refinement : SHELXL’s TWIN/BASF commands handle twinning and disorder common in halogenated crystals .
- Hydrogen Bonding Analysis : Graph set analysis (Etter’s rules) maps intermolecular interactions influencing crystal packing .
Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- DFT Calculations : Optimize geometries at the M06-2X/def2-TZVP level to assess activation barriers for Suzuki (Br) vs. Stille (I) couplings .
- NBO Analysis : Identify charge distribution differences at C7 (Br) and C3 (I) to prioritize reactive sites .
- Experimental Benchmarking : Compare predicted vs. observed yields in model reactions (e.g., Pd-catalyzed couplings) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
